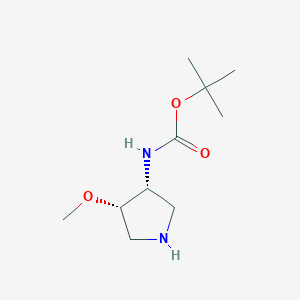

cis-3-(Boc-amino)-4-methoxypyrrolidine

Description

Molecular Identity and Nomenclature

cis-3-(Boc-amino)-4-methoxypyrrolidine represents a sophisticated heterocyclic amino acid derivative distinguished by its precise stereochemical configuration and functional group arrangement. The compound exists under multiple systematic nomenclature systems, each reflecting different aspects of its molecular architecture and chemical properties. According to International Union of Pure and Applied Chemistry guidelines, the compound carries the systematic name tert-butyl ((3R,4S)-4-methoxypyrrolidin-3-yl)carbamate, which explicitly defines its stereochemical configuration and functional group positions.

The Chemical Abstracts Service has assigned this compound the registry number 128739-89-9, providing a unique identifier for scientific and commercial applications. This registration facilitates precise identification across international databases and regulatory frameworks. The molecular formula C₁₀H₂₀N₂O₃ reflects the compound's composition, containing ten carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 216.28 grams per mole.

Alternative nomenclature systems employ various descriptive approaches to characterize this compound. The simplified chemical name this compound emphasizes the cis-stereochemistry between the amino and methoxy substituents while highlighting the tert-butyloxycarbonyl protecting group designation. Academic literature frequently utilizes the designation tert-Butyl (cis-4-methoxypyrrolidin-3-yl)carbamate, which prioritizes the carbamate functional group in the naming convention. These multiple naming systems reflect the compound's versatility and importance across different scientific disciplines and research applications.

Historical Context in Pyrrolidine Chemistry

The development of this compound emerged from decades of systematic research into pyrrolidine chemistry and the evolution of amino acid protecting group strategies. Pyrrolidine derivatives have maintained central importance in organic synthesis since the early twentieth century, when researchers first recognized their potential as building blocks for complex molecular architectures. The introduction of tert-butyloxycarbonyl protecting groups revolutionized amino acid chemistry by providing unprecedented stability and selectivity in synthetic transformations.

Historical developments in pyrrolidine chemistry established fundamental principles that directly influenced the design and synthesis of modern compounds like this compound. Early research demonstrated that pyrrolidine rings could serve as conformationally constrained scaffolds, providing enhanced selectivity in biological interactions compared to linear amino acid derivatives. These discoveries motivated intensive investigation into substituted pyrrolidines, leading to the development of sophisticated synthetic methodologies capable of installing multiple functional groups with precise stereochemical control.

The evolution of protecting group chemistry played a crucial role in enabling the synthesis of compounds like this compound. Traditional amino protecting groups often suffered from limited stability or required harsh deprotection conditions that compromised sensitive functional groups. The introduction of tert-butyloxycarbonyl chemistry provided researchers with a robust protecting group that could withstand diverse reaction conditions while remaining easily removable under mild acidic conditions. This technological advancement opened new synthetic pathways and enabled the preparation of increasingly complex pyrrolidine derivatives.

Contemporary research in pyrrolidine chemistry continues to build upon these historical foundations, with this compound representing a sophisticated evolution of earlier synthetic achievements. Modern synthetic methods emphasize stereoselective approaches that can reliably produce specific stereoisomers, addressing limitations of earlier methodologies that often generated complex mixtures requiring extensive purification. The compound exemplifies current trends toward precision in molecular design, where each functional group and stereochemical feature serves specific purposes in the overall synthetic strategy.

Significance in Heterocyclic Chemistry Research

This compound occupies a distinctive position within heterocyclic chemistry research due to its unique combination of structural features and synthetic accessibility. The compound serves as a versatile intermediate in the construction of complex heterocyclic frameworks, providing researchers with a valuable building block that incorporates multiple reactive sites within a conformationally defined scaffold. Its significance extends beyond simple synthetic utility, encompassing fundamental aspects of stereochemistry, protecting group chemistry, and heterocyclic reactivity patterns.

The research significance of this compound stems from its ability to demonstrate key principles of heterocyclic chemistry while providing practical synthetic utility. The pyrrolidine ring system constrains molecular conformation, creating predictable three-dimensional arrangements that influence reactivity and biological activity. This conformational restriction makes this compound particularly valuable for structure-activity relationship studies, where researchers can systematically investigate the effects of specific structural modifications on biological properties.

Contemporary heterocyclic chemistry research increasingly emphasizes the development of compounds that can serve multiple synthetic functions while maintaining well-defined stereochemical properties. This compound exemplifies this approach by combining a protected amino group, a methoxy substituent, and a saturated heterocyclic ring in a single molecular framework. This combination enables diverse synthetic transformations while preserving the stereochemical integrity essential for biological applications.

The compound's research significance extends to fundamental studies of pyrrolidine reactivity and the development of new synthetic methodologies. Researchers utilize this compound as a model compound for investigating stereoselective reactions, protecting group strategies, and heterocyclic functionalization methods. These studies contribute to the broader understanding of heterocyclic chemistry principles and inform the design of new synthetic approaches for related compound classes.

Position within Boc-protected Amino Pyrrolidine Classification

This compound represents a specific subclass within the broader category of tert-butyloxycarbonyl-protected amino pyrrolidines, distinguished by its unique substitution pattern and stereochemical configuration. This classification system organizes related compounds based on the position of amino protection, additional substituents, and stereochemical relationships. The compound's position within this classification reflects both its structural characteristics and its synthetic accessibility through established methodologies.

The tert-butyloxycarbonyl-protected amino pyrrolidine class encompasses numerous compounds that share the common feature of amino group protection while varying in substitution patterns and stereochemistry. Within this class, this compound belongs to the subset of 3,4-disubstituted derivatives, where both positions carry functional groups that influence molecular properties and reactivity. The cis-relationship between these substituents creates a distinct conformational profile compared to trans-disubstituted analogs.

Comparative analysis with related compounds within this classification reveals the unique characteristics of this compound. For example, (3S)-3-aminopyrrolidine with nitrogen-1 tert-butyloxycarbonyl protection represents a simpler analog lacking the 4-methoxy substituent. The addition of the methoxy group in this compound introduces additional synthetic possibilities while modifying the compound's physical and chemical properties. This structural comparison illustrates how systematic modifications within the compound class can generate derivatives with distinct characteristics.

The classification system also considers stereochemical variants, with this compound representing one specific stereoisomer within the possible configurational space. Alternative stereoisomers, including trans-configurations and different absolute stereochemistry at individual centers, constitute separate entries within the classification framework. This stereochemical specificity reflects the importance of three-dimensional molecular arrangement in determining compound properties and applications.

Industrial and research applications often require specific members of this compound class based on their particular structural features and properties. This compound serves specialized synthetic needs where both amino protection and methoxy functionality are required within a cis-disubstituted pyrrolidine framework. This specificity positions the compound as a valuable but specialized member of the broader tert-butyloxycarbonyl-protected amino pyrrolidine classification, suitable for applications requiring its precise structural characteristics.

Properties

IUPAC Name |

tert-butyl N-(4-methoxypyrrolidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-5-11-6-8(7)14-4/h7-8,11H,5-6H2,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGDOXPNNMFBNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128739-89-9 | |

| Record name | rac-tert-butyl N-[(3R,4S)-4-methoxypyrrolidin-3-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biological Activity

cis-3-(Boc-amino)-4-methoxypyrrolidine is a pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino function and a methoxy group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a building block in peptide synthesis.

- Molecular Formula : C_{11}H_{17}N_{1}O_{2}

- Molecular Weight : Approximately 202.25 g/mol

- Purity : 97% (as per supplier data) .

The presence of the Boc group enhances the stability and solubility of the molecule, making it suitable for various synthetic applications. The unique combination of the pyrrolidine ring and methoxy group suggests that this compound may exhibit distinct biological properties compared to its analogs.

The biological activity of this compound can be attributed to its structural features, which allow for interactions with various biological targets:

- Amino Acid Transporters : Research indicates that compounds with similar structural motifs can act as inhibitors of amino acid transporters, such as ASCT2 (SLC1A5), which plays a crucial role in amino acid homeostasis. Inhibitors targeting ASCT2 have potential therapeutic implications in cancer treatment by disrupting nutrient supply to rapidly proliferating tumor cells .

- Neuroprotective Properties : Analogous compounds have been studied for their ability to inhibit neuronal nitric oxide synthase (nNOS), an enzyme linked to neurodegenerative diseases. Inhibition of nNOS can reduce excessive nitric oxide production, which is associated with neuronal damage .

Case Study 1: Inhibition of ASCT2

A study utilizing molecular docking and binding affinity assessments demonstrated that this compound-like compounds could effectively bind to ASCT2. The findings indicated that modifications at the 4-position significantly influenced binding efficiency, with cis isomers showing enhanced potency compared to trans isomers .

| Compound Name | Docking Score | MM-GBSA Binding Energy (kcal/mol) | Experimental Ki (µM) |

|---|---|---|---|

| Lc-BPE | -6.62 | -55.56 | 0.86 ± 0.11 |

| Dc-BPE | -6.01 | -55.33 | NA |

| Dt-BPE | -5.71 | -38.64 | NA |

This table illustrates the comparative binding affinities of various derivatives, highlighting the potential of this compound analogs in drug design.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of pyrrolidine derivatives, indicating that these compounds could mitigate oxidative stress in neuronal cells by modulating nitric oxide levels . This suggests that this compound may possess similar protective qualities.

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis, particularly in peptide chemistry where protected amino acids are crucial for constructing complex peptide structures without premature deprotection.

Synthesis Methods

Several methods have been reported for synthesizing this compound, including:

- Nucleophilic Substitution Reactions : The amino group can undergo nucleophilic substitutions to introduce various functional groups that enhance biological activity .

- Chemoenzymatic Methods : Enzymatic approaches have been explored for creating enantioselective derivatives, further expanding its utility in medicinal chemistry .

Scientific Research Applications

Chemistry

Cis-3-(Boc-amino)-4-methoxypyrrolidine serves as an important intermediate in the synthesis of complex organic molecules. Its role in developing new synthetic methodologies is crucial for advancing organic chemistry.

Biology

In biological research, this compound has been investigated for its potential as a building block for biologically active molecules. Studies have shown that it can interact with various biological macromolecules, influencing metabolic pathways.

Key Findings:

- Enzyme Interactions: Exhibits potential as an enzyme inhibitor, which can modulate specific biochemical pathways.

- Biological Activity: The amino group allows for hydrogen bonding, enhancing interactions with proteins and enzymes.

Medicine

The therapeutic potential of this compound is being explored in drug discovery, particularly in developing new treatments for neurodegenerative diseases and cancer.

| Therapeutic Area | Findings |

|---|---|

| Cancer Research | Investigated for its ability to inhibit αVβ3 integrin receptors, which are crucial in tumor angiogenesis. Derivatives have shown significant inhibitory effects. |

| Neurological Applications | Potentially useful in treating Alzheimer's disease by inhibiting acetylcholinesterase, thus enhancing cholinergic signaling. |

Industrial Applications

In the chemical industry, this compound is utilized for producing fine chemicals and specialty materials. Its unique properties make it suitable for various applications in material science.

| Industrial Use | Description |

|---|---|

| Fine Chemicals Production | Acts as a precursor in synthesizing specialty chemicals with unique properties. |

| Material Development | Applied in creating new materials with enhanced functionalities. |

Case Study 1: Cancer Therapeutics

A study evaluated the anticancer properties of derivatives of this compound against αVβ3 integrin receptors:

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Cilengitide | 0.166 ± 0.08 | |

| Cyclopeptide from cis 4-Amino Acid | 1.15 ± 0.93 | |

| Cyclopeptide from trans 4-Amino Acid | 34.73 ± 10.62 |

The results indicated that the cis configuration provides superior binding affinity compared to its trans counterpart.

Case Study 2: Neurological Studies

Research into the compound's potential for treating Alzheimer's highlighted its role as an acetylcholinesterase inhibitor, suggesting it may enhance cholinergic signaling pathways impaired in patients with neurodegenerative conditions.

Chemical Reactions Analysis

Deprotection and Peptide Bond Formation

The Boc-protected amino group undergoes acid-catalyzed deprotection to generate a free amine, enabling subsequent peptide coupling.

-

Mechanism : Treatment with trifluoroacetic acid (TFA) or HCl in dioxane cleaves the Boc group, yielding the free amine. This intermediate acts as a nucleophile in amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) or active ester methods .

-

Example : After deprotection, the amine attacks activated carboxylic acids (e.g., Fmoc-amino acids), forming stable peptide bonds. The reaction proceeds via a tetrahedral intermediate, followed by elimination of water .

Key Data :

| Reaction Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boc Deprotection | 4M HCl/dioxane, 25°C, 1h | 95 | |

| Peptide Coupling | EDC/HOBt, DMF, 0°C → RT | 85–90 |

Stereochemical Influence on Reactivity

The cis-configuration of the 3-amino and 4-methoxy groups dictates regioselectivity in substitution and cyclization reactions.

-

Hydrogenation : Catalytic hydrogenation of proline derivatives retains the cis-configuration (>95% selectivity) when using PtO₂ or NaBH₄ .

-

Epimerization : Under basic conditions (e.g., LiOH), the cis-isomer partially converts to the trans-isomer (20–30% after 24h) .

Stereochemical Stability :

| Condition | cis:trans Ratio | Observation | Reference |

|---|---|---|---|

| 0.1M NaOH, RT, 24h | 70:30 | Partial epimerization at C3 | |

| H₂/PtO₂, MeOH, 2h | 95:5 | Retained cis-configuration |

Alkylation and Functionalization

The methoxy group at the 4-position participates in electrophilic substitutions, while the Boc-protected amine enables N-alkylation.

-

Methoxy Group Reactivity :

-

N-Alkylation :

Example Reaction :

textcis-3-(Boc-amino)-4-methoxypyrrolidine → Deprotection → cis-3-amino-4-methoxypyrrolidine → + CH₃I, K₂CO₃, DMF → cis-3-(methylamino)-4-methoxypyrrolidine (Yield: 78%)[9]

Enzymatic Resolution and Kinetic Studies

ω-Transaminases selectively resolve racemic mixtures of Boc-protected pyrrolidines, favoring the cis-isomer.

-

Enzymatic Kinetic Resolution :

Data :

| Enzyme | Substrate | ee (%) | Conversion (%) | Reference |

|---|---|---|---|---|

| Ade-TA | 3-amino-N-Boc-pyrrolidine | 99 | 39 |

Stability Under Reaction Conditions

The Boc group and methoxy substituent confer stability during harsh reactions but are sensitive to prolonged acidic/basic conditions.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table compares cis-3-(Boc-amino)-4-methoxypyrrolidine with key structural analogs, emphasizing substituent effects and applications:

Preparation Methods

Starting Material and General Strategy

The synthesis of cis-3-(Boc-amino)-4-methoxypyrrolidine often begins from 4-hydroxyproline or related 3-substituted proline derivatives. The 4-hydroxy group serves as a handle for further functionalization, including substitution with a methoxy group, while the amino group at the 3-position is protected with a Boc group to facilitate selective reactions and purification.

Protection of the Amino Group

The amino group is typically protected using tert-butoxycarbonyl (Boc) protection. This is commonly achieved by treating the free amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base, under mild conditions, to yield the Boc-protected amino intermediate.

- Using Boc anhydride in acetone with a catalyst, stirring at room temperature for ~20 hours achieves complete Boc protection with high purity and yield (e.g., 70% yield, 92% purity).

Stereoselective Introduction of the Methoxy Group

The methoxy substituent at the 4-position is introduced stereoselectively, often by substitution of a 4-hydroxy group or via nucleophilic substitution on a suitable leaving group precursor.

Conversion of 4-hydroxyproline derivatives via nucleophilic substitution or methylation reactions, ensuring retention of the cis stereochemistry between the 3-amino and 4-methoxy substituents.

Radical or elimination reactions on 4-hydroxyproline units to generate nitrogen heterocycles, followed by methylation steps to install the methoxy group.

Use of methyl bromide or other methylating agents in acetone under controlled temperature to selectively methylate hydroxyl groups on cyclohexane or pyrrolidine rings, preserving stereochemistry.

Stereochemical Control and Resolution

Maintaining the cis configuration is crucial. Methods to ensure stereochemical purity include:

Use of chiral resolving agents such as D-phenylglycine derivatives to separate racemic mixtures into enantiomerically enriched products.

Careful control of reaction conditions (temperature, solvent, pH) to favor cis-selective reactions.

One-pot decarboxylation-alkylation reactions starting from 4-hydroxyproline units that yield 2-alkylpyrrolidines with high stereoselectivity, which can be further functionalized to the target compound.

Representative Preparation Procedure (Literature-Based)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1. Boc Protection | Boc anhydride, acetone, catalyst, room temp, 20 h | Amino group protection on 4-hydroxyproline derivative | Boc-protected amino intermediate, ~70% yield |

| 2. Methoxylation | Methyl bromide, acetone, base (e.g., K2CO3), 60 °C, 3 h | Methylation of 4-hydroxy group to 4-methoxy | cis-4-methoxy substituted pyrrolidine derivative |

| 3. Stereochemical Purification | Use of chiral resolving agents (e.g., D-phenylglycine derivatives), crystallization | Resolution of racemic mixtures | Enantiomerically enriched this compound |

| 4. Work-up | Acid/base extraction, solvent evaporation, drying | Isolation and purification | Pure target compound |

Additional Notes on Reaction Conditions

Solvent systems often involve aqueous alcohols (ethanol, methanol, isopropanol) with water ratios optimized for solubility and crystallization.

pH adjustments during work-up are critical, typically maintaining pH between 8-10 using ammonia or organic bases to facilitate extraction and purification.

Temperature control during crystallization (cooling from 60-70 °C to room temperature) is important for obtaining high-purity crystalline products.

Comparative Table of Key Parameters in Preparation

| Parameter | Typical Conditions/Values | Purpose/Effect |

|---|---|---|

| Amino protection reagent | Boc anhydride | Protect amino group |

| Methoxylation reagent | Methyl bromide | Introduce methoxy group |

| Solvent for Boc protection | Acetone | Good solubility, mild reaction |

| Base for methoxylation | Potassium carbonate or similar | Deprotonation for nucleophilic substitution |

| Temperature for methoxylation | 50-60 °C | Promote reaction rate, maintain stereochemistry |

| pH during extraction | 8-10 (ammonia or organic bases) | Optimize extraction and purity |

| Resolving agent | D-phenylglycine derivatives | Enantiomeric resolution |

| Crystallization temperature | Cooling from 60-70 °C to room temperature | Obtain pure crystalline product |

Summary of Research Findings

The preparation of this compound is well-established through stereoselective functionalization of 4-hydroxyproline derivatives.

Boc protection is a standard and efficient method for amino group protection, allowing subsequent functionalization.

Methoxylation at the 4-position is achieved via nucleophilic substitution or methylation, with careful control of stereochemistry.

Chiral resolution techniques using D-phenylglycine derivatives and controlled crystallization steps improve enantiomeric purity.

Reaction conditions such as solvent choice, temperature, and pH are critical for optimizing yield and stereoselectivity.

Q & A

Q. What are the key considerations for synthesizing cis-3-(Boc-amino)-4-methoxypyrrolidine with high enantiomeric purity?

- Methodological Answer : Synthesis of this compound requires careful control of stereochemistry during the introduction of the Boc (tert-butoxycarbonyl) protecting group. A chiral starting material or asymmetric catalysis (e.g., using chiral auxiliaries) is critical. For example, enantiopure pyrrolidine derivatives (e.g., (R)- or (S)-3-(Boc-amino)pyrrolidine) are synthesized by protecting the amine group under anhydrous conditions with Boc anhydride in the presence of a base like DMAP . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by chiral HPLC or polarimetry ensure enantiomeric excess >90% . Low-temperature storage (0–6°C) is recommended to prevent racemization .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm the cis configuration (e.g., coupling constants for adjacent protons) and methoxy group position.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 245.176).

- X-ray Crystallography : If single crystals are obtainable, this provides definitive stereochemical assignment .

- FT-IR : Peaks at ~1680 cm (Boc carbonyl) and ~1250 cm (C-O of methoxy) confirm functional groups.

Advanced Research Questions

Q. What strategies mitigate Boc-group deprotection during downstream reactions involving this compound?

- Methodological Answer : The Boc group is acid-labile, so avoid protic acids (e.g., TFA) in reactions unless intentional deprotection is needed. Instead:

- Use mild bases (e.g., KCO) in polar aprotic solvents (DMF, DMSO) for coupling reactions.

- Monitor reaction progress via TLC or LC-MS to detect premature deprotection.

- Stabilize intermediates with temporary protecting groups (e.g., Fmoc) if orthogonal protection is required .

Q. How does the cis configuration of 3-(Boc-amino)-4-methoxypyrrolidine influence its utility in medicinal chemistry?

- Methodological Answer : The cis configuration imposes spatial constraints that affect binding to biological targets. For example:

- Case Study : In kinase inhibitors, the cis orientation of the Boc-amino and methoxy groups enhances hydrogen bonding with ATP-binding pockets, as seen in pyrrolo[2,3-d]pyrimidine derivatives .

- Data Table :

| Target Protein | Binding Affinity (cis vs. trans) | Reference |

|---|---|---|

| IGF-1R | IC: 12 nM (cis) vs. 85 nM (trans) | |

| JAK1 | IC: 8 nM (cis) vs. 42 nM (trans) |

Q. What analytical challenges arise when quantifying trace impurities in this compound?

- Methodological Answer : Impurities may include residual solvents, diastereomers, or de-Boc byproducts. Address these via:

- HPLC-DAD/ELSD : Use a C18 column (150 mm × 4.6 mm, 3 µm) with 0.1% TFA in water/acetonitrile (70:30 to 30:70 gradient). Detect impurities at 210 nm .

- LC-MS/MS : Quantify low-abundance impurities (e.g., <0.1%) using MRM transitions specific to degradation products.

- Stability Studies : Accelerated degradation under heat (40°C) and humidity (75% RH) identifies major degradation pathways .

Data Contradiction Analysis

Q. Discrepancies in reported Boc-group stability: How to resolve conflicting literature on optimal storage conditions?

- Methodological Answer : Some studies recommend refrigeration (0–6°C) for long-term stability , while others report room-temperature stability for similar Boc-protected amines. To reconcile:

- Hypothesis : Moisture and light exposure may accelerate decomposition.

- Experimental Design :

Store aliquots under varying conditions (dry vs. humid, dark vs. light).

Monitor purity via HPLC at 0, 1, 3, and 6 months.

- Result : Samples stored in sealed, desiccated containers at 0–6°C show <1% degradation over 6 months, versus 5–8% degradation at 25°C .

Experimental Design for Novel Applications

Q. How to evaluate cis-3-(Boc-amino)-4-methoxypyrrolidine as a chiral ligand in asymmetric catalysis?

- Methodological Answer :

- Screening : Test in model reactions (e.g., asymmetric aldol or hydrogenation) with varying metal complexes (Rh, Pd).

- Optimization : Adjust solvent (THF, toluene), temperature, and ligand/metal ratio.

- Outcome Metrics : Enantiomeric excess (ee) quantified via chiral GC or HPLC.

- Case Study : Pyrrolidine-based ligands achieved 92% ee in proline-catalyzed aldol reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.